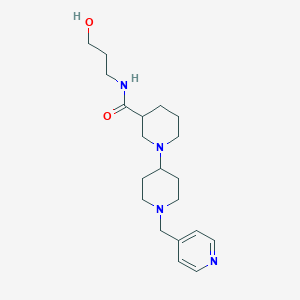![molecular formula C15H14N6OS B5465580 N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5465580.png)
N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide, also known as BPTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTA belongs to the class of tetrazole-based compounds, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer cell invasion and metastasis, making them a potential target for cancer therapy. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties, making this compound a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. Studies have shown that this compound inhibits the production of reactive oxygen species (ROS), which are involved in various pathological conditions such as cancer, neurodegenerative diseases, and inflammation. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 has been shown to have anti-inflammatory properties, making this compound a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide is its high purity and yield, making it suitable for further research. This compound is also stable under various experimental conditions, making it a reliable compound for laboratory experiments. However, this compound has certain limitations, such as its low solubility in water, which may affect its bioavailability and efficacy. The synthesis of this compound also involves the use of toxic reagents, which may pose a risk to the environment and human health.
Direcciones Futuras
There are several future directions for the research on N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide. One of the most significant directions is the development of this compound-based drugs for the treatment of cancer and other diseases. This compound can be modified to improve its solubility and bioavailability, making it suitable for clinical use. Another direction is the elucidation of the molecular mechanism of this compound's action, which may provide insights into the development of new drugs. Further research is also needed to explore the potential of this compound in other scientific research applications, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its unique chemical structure and diverse biological activities make it a potential candidate for the development of new drugs. Further research is needed to explore its full potential and to overcome its limitations. This compound represents a significant advancement in the field of tetrazole-based compounds and holds great promise for the future of scientific research.
Métodos De Síntesis
The synthesis of N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide involves the reaction of 3-pyridinecarboxaldehyde, thiosemicarbazide, and benzyl bromide in the presence of sodium acetate and acetic acid. The reaction proceeds via the formation of a tetrazole intermediate, which is subsequently converted to the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for further research.
Aplicaciones Científicas De Investigación
N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-benzyl-2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-14(17-9-12-5-2-1-3-6-12)11-23-15-18-19-20-21(15)13-7-4-8-16-10-13/h1-8,10H,9,11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANBEOODRFMKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=NN2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5465548.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5465561.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5465564.png)
![3-{[5-(diethylamino)-1-methyl-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5465568.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5465572.png)



![N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5465601.png)